molecular formula C16H14FNO3 B311087 Ethyl 3-[(3-fluorobenzoyl)amino]benzoate

Ethyl 3-[(3-fluorobenzoyl)amino]benzoate

Cat. No.: B311087
M. Wt: 287.28 g/mol
InChI Key: JUBZWVNMQJSZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3-fluorobenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a 3-fluorobenzoyl-substituted amino group at the 3-position of the benzoate ring. The fluorine atom at the meta position of the benzoyl group enhances electronegativity and metabolic stability, making it a candidate for drug discovery programs targeting enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 3-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

JUBZWVNMQJSZQR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Amino Group: The presence of the amino group in the benzoate ring (e.g., Ethyl 3-amino-4-fluorobenzoate) increases nucleophilicity, enabling further functionalization .

Physicochemical Properties

  • Melting Point: Ethyl 3-amino-4-fluorobenzoate has a predicted boiling point of 285.5°C and density of 1.218 g/cm³ . The benzoyl-substituted analog likely has a higher melting point due to increased molecular rigidity.
  • Solubility: Para-substituted analogs (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) may exhibit lower solubility in polar solvents compared to meta-substituted derivatives due to symmetry differences .

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